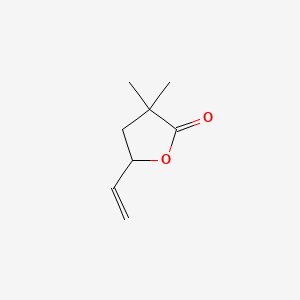

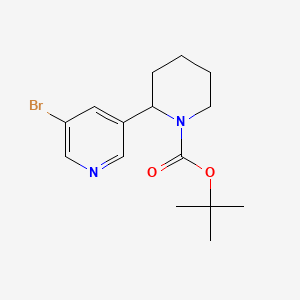

3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one

カタログ番号 B598837

CAS番号:

154033-18-8

分子量: 140.182

InChIキー: KMTFRUUFACGXTP-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

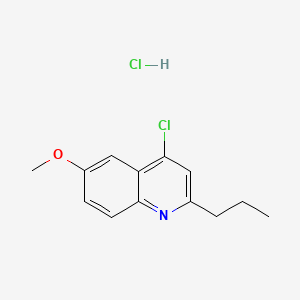

3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one is a chemical compound with the molecular formula C8H12O2 . It is a product that can be obtained from certain chemical reactions .

Molecular Structure Analysis

The molecular structure of 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one is represented by the formula C8H12O2 . This indicates that it consists of 8 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one are not detailed in the available resources .科学的研究の応用

Synthesis and Catalysis:

- Methods have been developed for the synthesis of dimethyl esters and vinyldihydrofurans using vinylcyclopropanes under the effect of Rh- and Pd-containing catalysts (Dzhemilev et al., 1990).

- A novel photochemical [3 + 2] cycloaddition reaction involving α,β-acetylenic ketones with simple olefins leads to the formation of vinyldihydrofurans (Hussain & Agosta, 1981).

Organic Polymerization:

- Research has investigated the organopolymerization of multifunctional γ-butyrolactone-based monomers, including bifunctional dihydrofuran-2(3H)-one, revealing complex reaction pathways and mechanisms (Tang & Chen, 2017).

Photolysis and Electrophilic Reactions:

- Studies have shown that the photolysis of derivatives of 3,3-dimethyl 5-alkynyl 3H-pyrazoles in the presence of vinyl ether or cyclopentadiene leads to cyclopropanic derivatives (Neumann & Geoffroy, 1983).

Medicinal Chemistry and Cancer Detection:

- A water-soluble near-infrared dye, incorporating a 3,3-dimethyl-5-sulfo-1-(4-sulfo-butyl)-3H-indol-2-yl vinyl derivative, was developed for cancer detection using optical imaging (Pham, Medarova & Moore, 2005).

Asymmetric Synthesis:

- Palladium-catalyzed asymmetric intramolecular allylation forming optically active vinylcyclopropane and vinyldihydrofurans has been achieved, demonstrating the potential of these compounds in stereocontrolled synthesis (Hayashi, Yamamoto & Ito, 1988).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-ethenyl-3,3-dimethyloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-4-6-5-8(2,3)7(9)10-6/h4,6H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTFRUUFACGXTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1=O)C=C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-dimethyl-5-vinyldihydrofuran-2(3H)-one | |

Citations

For This Compound

1

Citations

J Li, C Zhao, J Liu, Y Du - Tetrahedron, 2015 - Elsevier

An efficient total synthesis toward spiroketal diastereomers of cephalosporolides H and I was achieved, respectively, taking advantage of intramolecular Wacker-type spiroketalization …

Number of citations: 27

www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

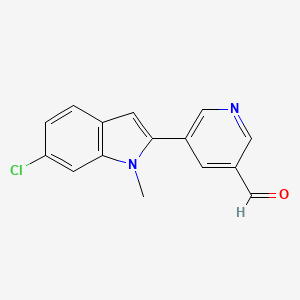

5-(6-chloro-1-methyl-1H-indol-2-yl)nicotinaldehyde

1202551-93-6

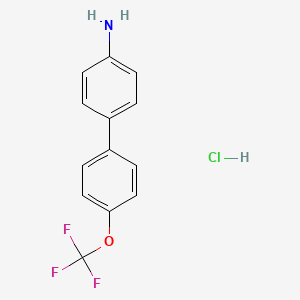

2-Bromo-5-chlorothiazolo[5,4-b]pyridine

1198759-26-0

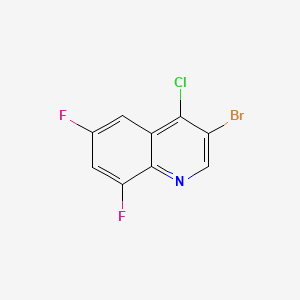

3-Bromo-4-chloro-6,8-difluoroquinoline

1204810-25-2

![tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598754.png)

![2-Bromo-5-chlorothiazolo[5,4-b]pyridine](/img/structure/B598757.png)

![tert-Butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B598764.png)

![2-(Chloromethyl)-6-methylimidazo[1,2-b]pyridazine](/img/structure/B598767.png)